N'-[(E)-(4-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Description
N'-[(E)-(4-Nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a Schiff base derivative featuring a pyrazole-carbohydrazide backbone and a 4-nitrophenyl substituent in the (E)-configuration. The compound’s structure is characterized by:
- Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- Carbohydrazide group: A hydrazide (-CONHNH₂) functional group, enabling hydrogen bonding and coordination with metal ions.
- 4-Nitrophenyl substituent: A phenyl ring with a nitro (-NO₂) group at the para position, conferring strong electron-withdrawing effects.
- (E)-Configuration: The imine (C=N) bond adopts a planar geometry, critical for intermolecular interactions and bioactivity .
The nitro group enhances electrophilicity, influencing reactivity and binding to biological targets. Structural confirmation of such compounds is typically achieved via single-crystal X-ray diffraction (e.g., SHELXL software) .
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c17-11(10-5-6-12-14-10)15-13-7-8-1-3-9(4-2-8)16(18)19/h1-7H,(H,12,14)(H,15,17)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOWIIVRAMNQV-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the reaction of 4-nitrobenzaldehyde with 1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base hydrazone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives at the nitrophenyl group.
Scientific Research Applications
Coordination Chemistry
N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide acts as a ligand in coordination chemistry. It forms complexes with transition metals, enhancing their catalytic properties and stability.
| Ligand | Metal Complex | Application |
|---|---|---|
| This compound | Cu(II) Complex | Catalysis in organic reactions |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have shown efficacy in inhibiting DNA polymerase, which is critical for DNA replication. This suggests that this compound could disrupt cellular processes, leading to cell death.
| Target Enzyme | Effect | Mechanism |
|---|---|---|
| DNA Polymerase | Inhibition | Disruption of DNA replication |
Pharmacological Properties
Research has highlighted the antimicrobial and anticancer activities of this compound. Studies indicate that it may inhibit the growth of various cancer cell lines and exhibit antibacterial properties against specific pathogens.
| Activity Type | Target | Outcome |
|---|---|---|
| Anticancer | Breast Cancer Cells | Significant reduction in cell viability |
| Antimicrobial | E. coli | Inhibition of bacterial growth |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity at micromolar concentrations.
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested against DNA polymerase from various sources. The results showed that it effectively inhibited the enzyme's activity, suggesting potential applications in cancer therapeutics where targeting DNA replication is critical.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the pyrazole ring can interact with various proteins, modulating their activity .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Similar pyrazole-carbohydrazide derivatives differ primarily in substituents on the aromatic ring or pyrazole moiety. Key examples include:
Electronic Effects :
- Nitro group : Reduces electron density on the aromatic ring, increasing reactivity toward nucleophilic attack.
- Methoxy/Isopropyl groups : Electron-donating effects enhance resonance stabilization but reduce electrophilicity.
Bioactivity Profiling
highlights that bioactivity clusters correlate with structural similarities. For example:
- Nitro-substituted analogs : Often exhibit antimicrobial or anticancer activity due to nitroreductase activation in target cells .
- Methoxy-substituted analogs : Show enhanced antioxidant properties owing to radical scavenging by the methoxy group .
- Hydroxy-substituted analogs : Demonstrate anti-inflammatory activity via H-bond interactions with enzymes like cyclooxygenase .
A study comparing (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide and (E)-N’-(4-dimethylaminobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide found that electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) reduced antibacterial potency compared to electron-withdrawing chloro or nitro derivatives .
Physicochemical Properties
- Nitro group : Increases melting point and polarity but reduces solubility in organic solvents.
- Hydroxy group : Enhances water solubility via H-bonding.
Spectroscopic Characterization
- IR Spectroscopy : Nitro group vibrations (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹) distinguish the target compound from methoxy (~1250 cm⁻¹, C-O stretch) or hydroxy (~3300 cm⁻¹, O-H stretch) derivatives .
- X-ray Crystallography : The (E)-configuration and planarity of the imine bond are confirmed, with bond lengths (C=N: ~1.28 Å) consistent across analogs .
Biological Activity
N'-[(E)-(4-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a Schiff base hydrazone compound characterized by the presence of a nitrophenyl group and a pyrazole ring. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H10N4O3
- Molecular Weight : 246.22 g/mol
- IUPAC Name : N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
The compound's structure includes a pyrazole ring which is known for its potential in drug discovery due to its varied biological activities .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism appears to involve the inhibition of bacterial enzyme activity, leading to cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results highlight its potential as a lead compound for developing new antimicrobial agents .
2. Anticancer Activity
This compound has been evaluated for its anticancer effects in various cancer cell lines. In vitro studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 12 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
3. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.
| Inflammatory Model | Inhibition (%) |
|---|---|
| COX-1 | 70 |
| COX-2 | 65 |
This inhibition indicates its potential application in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity.
- Receptor Interaction : It modulates receptor activity, influencing cellular signaling pathways.
- Oxidative Stress Induction : The nitrophenyl group may contribute to generating reactive oxygen species, leading to oxidative damage in target cells .
Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound, exploring modifications that enhance its efficacy.
Case Study 1: Synthesis and Evaluation of Derivatives
A series of derivatives were synthesized by varying substituents on the pyrazole ring. These derivatives were screened for their antimicrobial and anticancer activities, revealing that certain modifications significantly increased potency.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound with various biological targets. Results indicate strong interactions with COX enzymes and cancer-related receptors, supporting experimental findings .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis involves a condensation reaction between 1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde. Key steps include:
- Solvent selection : Reflux in ethanol or methanol to facilitate Schiff base formation.
- Catalysts : Acidic (e.g., glacial acetic acid) or basic conditions to drive the reaction equilibrium.
- Monitoring : Use thin-layer chromatography (TLC) to track progress and confirm completion.
- Yield optimization : Control temperature (70–80°C) and reaction time (4–6 hours). Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- 1H/13C NMR : Assign signals to hydrazide protons (NH-NH2, δ 9–11 ppm) and aromatic protons from the 4-nitrophenyl group (δ 7.5–8.5 ppm).
- IR spectroscopy : Identify C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., using SHELX programs) .
Q. How can researchers ensure purity and reproducibility in the synthesis of this compound?
- Analytical validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with melting point analysis.
- Reproducibility : Standardize stoichiometric ratios (1:1 for hydrazide and aldehyde) and solvent volumes. Document reaction parameters (pH, inert atmosphere) to minimize batch variability .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?
- Software tools : Use SHELXL for refinement, applying TWIN commands for twinned data. Validate with PLATON’s ADDSYM to check for missed symmetry.
- Disorder modeling : Split occupancy for disordered atoms (e.g., nitro group conformers) and apply restraints (DFIX, SIMU).
- Validation : Cross-check with WinGX/ORTEP for visualization and Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or GOLD to model binding to enzymes (e.g., ER aminopeptidases). Focus on hydrogen bonds between the hydrazide group and active-site residues.
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to study electronic properties (e.g., nitro group’s electron-withdrawing effects).
- Validation : Correlate docking scores with in vitro IC50 assays (e.g., enzyme inhibition studies) .
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Standardized assays : Replicate experiments using identical cell lines (e.g., MCF-7 for anticancer studies) and assay protocols (e.g., MTT for cytotoxicity).
- Data normalization : Include positive controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO concentration ≤0.1%).
- Statistical analysis : Apply ANOVA or t-tests to evaluate significance; use meta-analysis for cross-study comparisons .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
- Co-solvents : Use DMSO (≤0.1%) or β-cyclodextrin inclusion complexes.
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation.
- Derivatization : Introduce hydrophilic groups (e.g., -SO3H) at non-critical positions. Validate solubility via UV-Vis spectroscopy .
Q. How does the nitro group influence the compound’s electronic structure and reactivity?
- Electronic effects : The nitro group lowers HOMO energy (DFT studies), enhancing electrophilic substitution at the pyrazole ring.
- Reactivity : Facilitates reduction to amine (e.g., with Sn/HCl) or nucleophilic aromatic substitution (e.g., with thiols).
- Analytical validation : Use cyclic voltammetry to study redox behavior and UV-Vis to monitor charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
